Methyl (R)-2-amino-5,5,5-trifluoropentanoate
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Overview
Description
Methyl ®-2-amino-5,5,5-trifluoropentanoate is a synthetic organic compound with a unique structure that includes an amino group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-5,5,5-trifluoropentanoate typically involves the use of Grignard reagents or other organometallic compounds. One common method is the reaction of a suitable ester with a trifluoromethylated amine under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production of Methyl ®-2-amino-5,5,5-trifluoropentanoate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the risk of contamination and side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-5,5,5-trifluoropentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Methyl ®-2-amino-5,5,5-trifluoropentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-5,5,5-trifluoropentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The amino group may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4,4,4-trifluorobutanoate
- Methyl 2-amino-3,3,3-trifluoropropanoate
- Ethyl 2-amino-5,5,5-trifluoropentanoate
Uniqueness
Methyl ®-2-amino-5,5,5-trifluoropentanoate is unique due to its specific combination of functional groups and stereochemistry. The presence of the trifluoromethyl group imparts distinct electronic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H10F3NO2 |
---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
methyl (2R)-2-amino-5,5,5-trifluoropentanoate |
InChI |
InChI=1S/C6H10F3NO2/c1-12-5(11)4(10)2-3-6(7,8)9/h4H,2-3,10H2,1H3/t4-/m1/s1 |
InChI Key |
CMWYIMBSENOBCJ-SCSAIBSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CCC(F)(F)F)N |
Canonical SMILES |
COC(=O)C(CCC(F)(F)F)N |
Origin of Product |
United States |
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